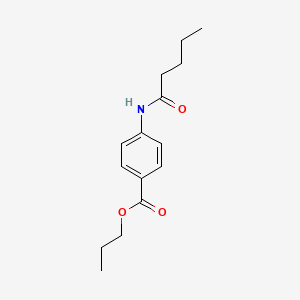![molecular formula C21H21BrN2O3 B4934874 N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4934874.png)
N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide, also known as BML-210, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BML-210 is a synthetic compound that belongs to the class of vinyl benzamide derivatives.
作用機序
The mechanism of action of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide is not fully understood. However, studies have shown that N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes that are involved in the inflammatory response. By inhibiting the activity of these enzymes, N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide can reduce inflammation.
Biochemical and Physiological Effects
N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation. In addition, N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has been shown to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells.
実験室実験の利点と制限
One of the main advantages of using N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide in lab experiments is its specificity. N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has been shown to selectively inhibit the activity of COX-2 and 5-LOX, without affecting the activity of other enzymes. This specificity can be useful in studying the role of COX-2 and 5-LOX in various biological processes. However, one limitation of using N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide in lab experiments is its solubility. N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide. One potential future direction is the development of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide as a cancer therapy. Studies have shown that N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has anti-cancer properties and can inhibit the growth of cancer cells. Further research is needed to determine the effectiveness of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide as a cancer therapy in humans. Another potential future direction is the development of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide as an anti-inflammatory therapy. Studies have shown that N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide can reduce inflammation in various animal models. Further research is needed to determine the effectiveness of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide as an anti-inflammatory therapy in humans. Finally, future research could focus on improving the solubility of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide, which would make it easier to use in lab experiments.
合成法
N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide is synthesized through a series of chemical reactions. The starting material for the synthesis is 4-bromoacetophenone, which is reacted with morpholine in the presence of potassium carbonate to form 4-bromo-N-morpholinylacetophenone. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal to form N-(4-bromophenyl)-N-morpholinylacetamide. This compound is then reacted with 4-methylbenzoyl chloride in the presence of triethylamine to form N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide.
科学的研究の応用
N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has been studied for its potential therapeutic applications in various scientific research studies. One of the primary applications of N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide is in the field of cancer research. Studies have shown that N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has anti-cancer properties and can inhibit the growth of cancer cells. N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has also been studied for its potential anti-inflammatory properties. Studies have shown that N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide can reduce inflammation in various animal models.
特性
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-15-2-6-17(7-3-15)20(25)23-19(14-16-4-8-18(22)9-5-16)21(26)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3,(H,23,25)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXADKVGEUOXAJ-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)
![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)

![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-L-prolinamide](/img/structure/B4934843.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4934850.png)
![4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4934852.png)
![1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B4934854.png)
![(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4934856.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4934867.png)